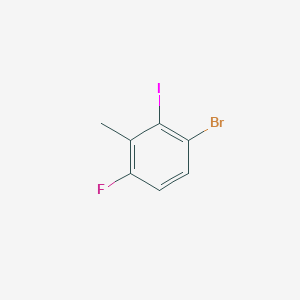

3-Bromo-6-fluoro-2-iodotoluene

Description

3-Bromo-6-fluoro-2-iodotoluene (CAS 1807043-37-3) is a halogenated toluene derivative featuring bromine, fluorine, and iodine substituents at the 3-, 6-, and 2-positions of the aromatic ring, respectively. Its molecular formula is C₇H₅BrFI, with a molecular weight of approximately 314.8 g/mol (calculated from atomic masses: C=12, H=1, Br=79.9, F=19.0, I=126.9). The compound is commercially available, with at least one supplier listed in chemical databases .

Properties

Molecular Formula |

C7H5BrFI |

|---|---|

Molecular Weight |

314.92 g/mol |

IUPAC Name |

1-bromo-4-fluoro-2-iodo-3-methylbenzene |

InChI |

InChI=1S/C7H5BrFI/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 |

InChI Key |

GAVAKANTRHDIDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1I)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-iodotoluene typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of toluene derivatives. For instance, a possible synthetic route could involve:

Bromination: Introduction of a bromine atom at the 3-position of the toluene ring.

Fluorination: Introduction of a fluorine atom at the 6-position.

Iodination: Introduction of an iodine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and solvent choice are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-iodotoluene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

- Substitution reactions can yield a variety of substituted toluene derivatives.

- Coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry: 3-Bromo-6-fluoro-2-iodotoluene is used as a building block in organic synthesis. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of multiple halogens can enhance the biological activity and metabolic stability of the resulting compounds.

Industry: In material science, this compound can be used to create advanced materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-iodotoluene in chemical reactions involves the reactivity of its halogen substituents. The bromine, fluorine, and iodine atoms can participate in various reactions, such as nucleophilic substitution and cross-coupling, by acting as leaving groups or reactive sites for further functionalization.

Comparison with Similar Compounds

Key Observations :

- Halogen Positioning : The positions of iodine and bromine significantly alter steric and electronic effects. For example, in this compound, the iodine at position 2 may enhance electrophilic substitution reactivity compared to its isomer with iodine at position 4 .

- Molecular Weight: The iodinated derivatives (314.8 g/mol) are ~1.7× heavier than non-iodinated analogs like 2-Bromo-6-fluorotoluene (188.9 g/mol) due to iodine’s high atomic mass .

Physical and Chemical Properties

While direct experimental data (e.g., melting/boiling points) are scarce in the provided evidence, inferences can be made:

- Solubility: Iodine’s polarizability likely increases solubility in non-polar solvents for iodotoluene derivatives compared to non-iodinated analogs .

- Reactivity : Iodine’s superior leaving-group ability (compared to bromine or fluorine) positions this compound as a candidate for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

3-Bromo-6-fluoro-2-iodotoluene is an organic compound that has garnered attention in medicinal and synthetic chemistry due to its potential biological activities and applications. This article explores its biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H5BrF I and features a benzene ring substituted with bromine, fluorine, and iodine atoms. The positions of these substituents influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution (EAS) : The presence of halogen atoms makes the compound a suitable substrate for EAS reactions, allowing it to interact with various nucleophiles in biological systems.

- Nucleophilic Aromatic Substitution (NAS) : The electron-withdrawing nature of bromine and fluorine enhances the susceptibility of the aromatic ring to nucleophilic attack, which is significant in drug design and synthesis.

- Receptor Binding : Compounds with similar structures have been shown to interact with specific biological receptors, such as the translocator protein (TSPO), which is involved in neuroinflammation and neuroprotection .

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. A notable study on nucleoside inhibitors for Hepatitis C virus (HCV) demonstrated that similar halogenated compounds can effectively inhibit viral replication without affecting human polymerases .

Case Studies

- Neuroprotective Effects : A study involving the synthesis of various iodinated compounds showed that they could modulate neuroinflammatory responses in animal models. The introduction of halogens like bromine and fluorine was crucial for enhancing binding affinity to TSPO, a target for neuroprotective agents .

- Synthesis of Bioactive Compounds : In synthetic applications, this compound has been used as an intermediate in the development of novel pharmaceutical agents. Its unique substitution pattern allows for diverse functionalization, leading to compounds with enhanced biological activities.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other halogenated toluenes:

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C7H5BrF I | Multiple halogen substitutions | Antiviral, neuroprotective |

| 3-Bromo-5-fluorotoluene | C7H6BrF | Similar EAS/NAS reactivity | Moderate antibacterial |

| 4-Bromo-2-fluorotoluene | C7H6BrF | Different substitution pattern | Limited antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.